Neopentylamine

Catalog No.
S567664
CAS No.
5813-64-9
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentylamine

CAS Number

5813-64-9

Product Name

Neopentylamine

IUPAC Name

2,2-dimethylpropan-1-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3

InChI Key

XDIAMRVROCPPBK-UHFFFAOYSA-N

SMILES

CC(C)(C)CN

Synonyms

2,2-dimethyl-1-propylamine, neopentylamine

Canonical SMILES

CC(C)(C)CN

Pharmaceutical Research

Neopentylamine serves as a valuable building block in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs) []. Its anti-inflammatory properties make it a potential candidate for developing new anti-inflammatory drugs []. Research is ongoing to explore its potential in treating diverse conditions, including:

  • Neurodegenerative diseases: Studies suggest neopentylamine derivatives might possess neuroprotective effects and aid in the development of treatments for Alzheimer's disease and Parkinson's disease [, ].
  • Cancer: Research is investigating the potential of neopentylamine-based compounds in cancer treatment due to their anti-tumor and anti-proliferative activities [].

Material Science Research

Neopentylamine's steric hindrance and reactivity make it a valuable tool in material science research. It plays a role in the synthesis of various materials with desirable properties, such as:

  • Polymers: Neopentylamine can be incorporated into polymer chains to enhance their thermal stability, mechanical strength, and flame retardancy [].
  • Epoxy resins: It acts as a curing agent for epoxy resins, improving their adhesion, flexibility, and chemical resistance [].

Organic Chemistry Research

Neopentylamine serves as a crucial reagent in various organic chemistry reactions due to its nucleophilic character. Researchers utilize it in:

  • Alkylation reactions: Neopentylamine readily reacts with alkyl halides to form N-alkylated products, which are valuable intermediates in organic synthesis [].
  • Acylation reactions: It can also participate in acylation reactions to introduce acyl groups onto organic molecules, further expanding the range of accessible compounds [].

Neopentylamine is an organic compound with the molecular formula C5H13NC_5H_{13}N and a molecular weight of approximately 87.16 g/mol. It is classified as a primary amine and is structurally derived from neopentane, characterized by the presence of a primary amine group (-NH₂) attached to a neopentyl group (CH3)3CCH2(CH_3)_3CCH_2-. Neopentylamine appears as a colorless liquid with a distinct amine odor and is known for its relatively low volatility compared to other amines, which makes it suitable for various applications in organic synthesis and pharmaceuticals .

Neopentylamine is flammable with a low flash point and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material and requires appropriate handling procedures [].

Typical of primary amines:

  • Oxidation: Neopentylamine can be oxidized to form corresponding carbonyl compounds, such as imines or aldehydes, depending on the reaction conditions.
  • Acylation: It readily reacts with acyl chlorides to form amides, which are important intermediates in organic synthesis.
  • Alkylation: Neopentylamine can undergo alkylation reactions, where it acts as a nucleophile to react with electrophiles, forming more complex amines.

Neopentylamine has been studied for its potential biological activity. While specific pharmacological effects are not extensively documented, it serves as a building block in the synthesis of various pharmaceutical compounds. Its structural properties may influence the biological activity of derived compounds, making it relevant in drug design .

The primary method for synthesizing neopentylamine involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst. The process typically occurs under elevated temperatures (200° to 300° C) and pressures (up to 30 bars) to facilitate the reaction. This method yields neopentylamine with high selectivity and minimal by-products, such as pivalic acid amide .

General Reaction Scheme

  • Starting Materials: Neopentyl alcohol (CH3)3CCH2OH(CH_3)_3CCH_2OH and ammonia (NH3)(NH_3).
  • Catalyst: Hydrogenation catalyst (e.g., Raney nickel).
  • Conditions: High temperature and pressure.
  • Reaction:
    (CH3)3CCH2OH+NH3Catalyst(CH3)3CCH2NH2+H2O(CH_3)_3CCH_2OH+NH_3\xrightarrow{\text{Catalyst}}(CH_3)_3CCH_2NH_2+H_2O

Neopentylamine is utilized in various applications:

  • Chemical Synthesis: It serves as an important intermediate in the production of pharmaceuticals and agrochemicals.
  • Polymer Industry: Neopentylamine derivatives are used in the synthesis of certain polymers and resins.
  • Research: It is used in laboratories for synthesizing other organic compounds and studying reaction mechanisms involving amines .

Studies on the interactions of neopentylamine with other chemical species have revealed its behavior in ionization processes. For instance, research has focused on the dissociation dynamics of neopentylamine ions, providing insights into its stability and reactivity under specific conditions . Additionally, its interactions with various electrophiles during alkylation or acylation reactions have been characterized to understand better its chemical behavior.

Neopentylamine shares structural similarities with several other aliphatic amines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
PentylamineC5H13NC_5H_{13}NStraight-chain structure; more volatile than neopentylamine.
IsobutylamineC4H11NC_4H_{11}NBranched structure; lower molecular weight; different reactivity profile.
DiisobutyleneC10H18C_{10}H_{18}Larger structure; used primarily in polymerization reactions rather than as an amine.

Neopentylamine's unique branched structure allows it to exhibit distinct chemical properties compared to these similar compounds, particularly in terms of steric hindrance and reactivity patterns in organic synthesis .

XLogP3

1

Boiling Point

82.0 °C

UNII

988C7435J3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5813-64-9

Wikipedia

Neopentylamine

Dates

Modify: 2023-08-15

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